Phenoxybenzamine-d5 Hydrochloride

Descripción general

Descripción

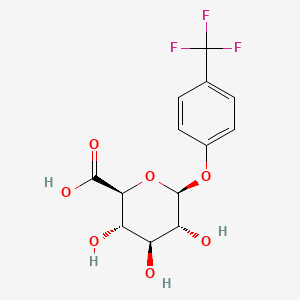

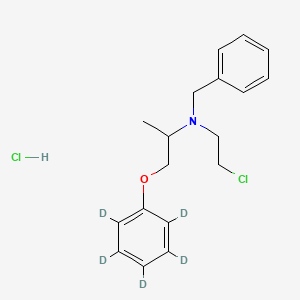

Fenoxibenzamina-d5 (clorhidrato) es una forma deuterada del clorhidrato de fenoxibenzamina. Es un antagonista alfa-adrenérgico utilizado principalmente en investigación científica. El compuesto está marcado con deuterio, lo que lo hace útil como estándar interno en espectrometría de masas para la cuantificación de fenoxibenzamina . El clorhidrato de fenoxibenzamina es conocido por su actividad de bloqueo de los receptores alfa de larga duración, que se utiliza en el tratamiento de afecciones como la hipertensión inducida por feocromocitoma .

Métodos De Preparación

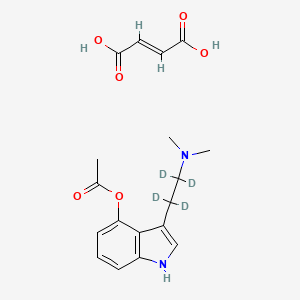

La síntesis de fenoxibenzamina-d5 (clorhidrato) implica varios pasos:

Reacción de eterificación: El fenol reacciona con óxido de propileno a 60-85 °C y un pH de 7-8 para producir fenoxi isopropanol.

Reacción de cloración: El fenoxi isopropanol se clora luego usando cloruro de tionilo para formar fenoxi isoclopropropano.

Reacción de aminación: El fenoxi isoclopropropano se somete a aminación con 2-aminoetanol a 165-170 °C en un solvente de polietilenglicol para producir N-(hidroxil) etilfenoxi isopropilamina.

Reacción de condensación: La amina resultante se condensa con cloruro de bencilo para producir N-hidroxietil-N-bencil fenoxi isopropilamina.

Formación de sal y cloración: Finalmente, el compuesto se somete a formación de sal y cloración para producir clorhidrato de N-cloroetil-N-bencil fenoxi isopropilamina, que es clorhidrato de fenoxibenzamina.

Análisis De Reacciones Químicas

Fenoxibenzamina-d5 (clorhidrato) se somete a diversas reacciones químicas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, aunque esta no es una reacción común para sus aplicaciones principales.

Reducción: Las reacciones de reducción no suelen asociarse con fenoxibenzamina-d5 (clorhidrato).

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente involucrando el grupo cloroetil.

Reactivos y condiciones comunes: Reactivos como cloruro de tionilo, óxido de propileno y cloruro de bencilo se usan comúnmente en su síntesis.

Productos principales: El producto principal de estas reacciones es el clorhidrato de fenoxibenzamina, con marcado con deuterio para aplicaciones específicas.

Aplicaciones Científicas De Investigación

Fenoxibenzamina-d5 (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación precisa de fenoxibenzamina.

Biología: Se emplea en estudios que involucran receptores alfa-adrenérgicos para comprender su papel en diversos procesos fisiológicos.

Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la hipertensión y el feocromocitoma.

Mecanismo De Acción

Fenoxibenzamina-d5 (clorhidrato) ejerce sus efectos bloqueando los receptores alfa-adrenérgicos. Estos receptores se encuentran en el revestimiento muscular de los vasos sanguíneos. Al bloquear estos receptores, fenoxibenzamina-d5 (clorhidrato) hace que los músculos se relajen y los vasos sanguíneos se dilaten, lo que lleva a una reducción de la presión arterial. Este mecanismo es particularmente útil en el manejo de afecciones como la hipertensión inducida por feocromocitoma .

Comparación Con Compuestos Similares

Fenoxibenzamina-d5 (clorhidrato) es único debido a su marcado con deuterio, lo que lo hace particularmente útil como estándar interno en espectrometría de masas. Los compuestos similares incluyen:

Clorhidrato de fenoxibenzamina: La forma no deuterada, utilizada para fines terapéuticos similares pero no como estándar interno.

Dibencilina: Otro antagonista alfa-adrenérgico con aplicaciones similares pero diferentes propiedades farmacocinéticas.

Fenoxibenzamina-d5 (clorhidrato) se destaca por su uso específico en investigación y su marcado con deuterio, lo que proporciona ventajas en aplicaciones analíticas.

Propiedades

IUPAC Name |

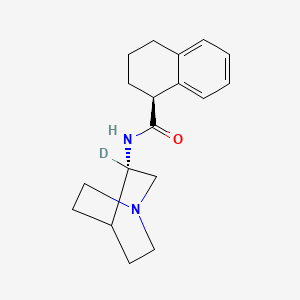

N-benzyl-N-(2-chloroethyl)-1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i3D,6D,7D,10D,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-PEEBBJRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)N(CCCl)CC2=CC=CC=C2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

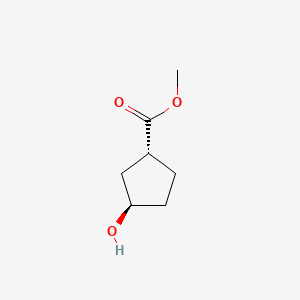

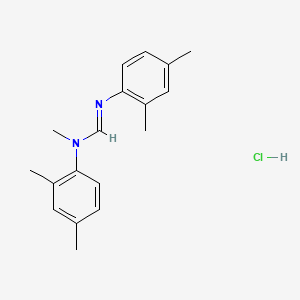

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[3.2.0]heptane-6-carboxaldehyde, 3-oxo- (9CI)](/img/new.no-structure.jpg)